molecular formula C8H9N3O5 B156366 2-(2,4-Dinitroanilino)ethanol CAS No. 1945-92-2

2-(2,4-Dinitroanilino)ethanol

Cat. No. B156366
CAS RN: 1945-92-2
M. Wt: 227.17 g/mol
InChI Key: OTKBBNLNJMLKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitroanilino)ethanol, also known as N-2,4-dinitrophenylethanolamine, is a chemical compound with the molecular formula C8H9N3O5 . It is a compound with spectra that include 1 NMR, 1 FTIR, 1 UV-Vis, and 1 MS (GC) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol, a related compound, has been synthesized and analyzed using techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dinitroanilino)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms, giving it a molar mass of 227.17 . The compound has a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), and a refractive index of 1.7400 (estimate) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dinitroanilino)ethanol include a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), a flashing point of 224.4°C, and a vapor pressure of 8.62E-09mmHg at 25°C .

Scientific Research Applications

  • Anaerobic Biotransformation in Wastewater Treatment : Cheng et al. (1996) explored the anaerobic biotransformation of 2,4-dinitrotoluene (DNT), a related compound, with ethanol as a primary substrate. This study is significant in understanding the mutual effect of these substrates on their biotransformation, particularly in wastewater treatment processes under anaerobic conditions (Cheng, Jiayang et al., 1996).

  • Chemical Synthesis and Applications : Lloyd, P. F. et al. (1972) investigated the Koenigs-Knorr reaction of the acetobromo derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose and its monomethyl ethers, contributing to the field of carbohydrate chemistry and the synthesis of complex organic compounds (Lloyd, P. F., Evans, B., & Fielder, R., 1972).

  • Investigation of Reaction Mechanisms : The study by Okada, K. et al. (1978) on the base-catalyzed Smiles rearrangement of 2-(acetylamino)ethyl 2,4-dinitrophenyl ether in dimethyl sulfoxide provides insights into the mechanistic aspects of aromatic nucleophilic substitution reactions, which are crucial in organic synthesis (Okada, K., Matsui, K., & Sekiguchi, S., 1978).

  • Development of Potential Anti-inflammatory Agents : Rao, K. N. et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]-alkyl-1,2,3,6-tetrahydropyridines, showcasing the application of 2,4-dinitroaniline derivatives in developing potential anti-inflammatory drugs (Rao, K. N., Redda, K., Onayemi, F. Y., Melles, H., & Choi, J., 1995).

  • Solubility and Thermodynamic Studies : Xu, R. et al. (2016) conducted solubility determination and thermodynamic modeling of 2,4-dinitroaniline in various organic solvents, contributing valuable data for optimizing the purification processes of similar compounds (Xu, R., Xu, A., Du, C., Cong, Y., & Wang, J., 2016).

properties

IUPAC Name

2-(2,4-dinitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKBBNLNJMLKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062083
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitroanilino)ethanol

CAS RN

1945-92-2
Record name 2-[(2,4-Dinitrophenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1945-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((2,4-dinitrophenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrophenylaminoethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g of 2,4-dinitrofluorobenzene (16.12 mmol, 1 eq) and 1.17 ml ethanolamine (19.34 mmol, 1.2 eq) in acetonitrile (30 ml) with 3.56 g of K2CO3 (25.79 mmol, 1.6 eq) was heated at 65° C. overnight. The reaction mixture became red. The solvent was removed under reduced pressure. The residue was diluted in 1N Na2CO3 and extracted with ethyl acetate (5×50 ml). The combined organic layer was washed with saturated NaCl (3×20 ml), dried over MgSO4 and concentrated under reduced pressure. To this orange solution was added ethanol (20 ml) and the mixture was heated at 80° C. until dissolution was complete. Distilled water (20 ml) was added and the solution was cooled to room temperature over a period of 1 hour. The yellow solid which crystallized was collected by filtration, washed with 30/70:ethanol/water and then distilled water (2×30 ml). The solid was dried by lyophilization.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dinitroanilino)ethanol

Citations

For This Compound
3
Citations
GAM Butchart, MFG Stevens, BC Gunn - Journal of the Chemical …, 1975 - pubs.rsc.org
The 1-(2,4-dinitrophenyl)aziridines (1) and (2) behave as alkylating agents and undergo ring-opening under a range of mild conditions. With organic acids in toluene, 1-(2,4-…
Number of citations: 3 pubs.rsc.org
M Cantley, L Hough - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Between pH 1 and pH 7.5, the major pathway for the oxidation of 2-acetamido-2-deoxy-~-glucose proceeds exclusively through acetamidomalonaldehyde. Oxidation of 2-deoxy-2-(2, …
Number of citations: 8 pubs.rsc.org
R Fielden, O Meth-Cohn, H Suschitzky - Journal of the Chemical …, 1973 - pubs.rsc.org
A variety of NN-disubstituted o-nitroanilines are shown to give benzimidazole N-oxides, often in high yield, when heated in mineral acid solution. The product is accompanied by small …
Number of citations: 35 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.